
2,5-dichloro-N-hydroxybenzene-1-carboximidamide
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Overview
Description
2,5-dichloro-N-hydroxybenzene-1-carboximidamide is an organic compound with the chemical formula C7H6Cl2N2O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-hydroxybenzene-1-carboximidamide typically involves the reaction of 2,5-dichlorobenzonitrile with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-hydroxybenzene-1-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines .
Scientific Research Applications
2,5-dichloro-N-hydroxybenzene-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-hydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2,3-dichloro-N-hydroxybenzenecarboximidamide: Similar in structure but with chlorine atoms at different positions.
2,4-dichloro-N-hydroxybenzenecarboximidamide: Another structural isomer with different chlorine atom positions.
Uniqueness
2,5-dichloro-N-hydroxybenzene-1-carboximidamide is unique due to its specific arrangement of chlorine atoms, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H6Cl2N2O |
---|---|
Molecular Weight |
205.04 g/mol |
IUPAC Name |
2,5-dichloro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H6Cl2N2O/c8-4-1-2-6(9)5(3-4)7(10)11-12/h1-3,12H,(H2,10,11) |
InChI Key |
GWKVXKWWONLJLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=NO)N)Cl |
Origin of Product |
United States |
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